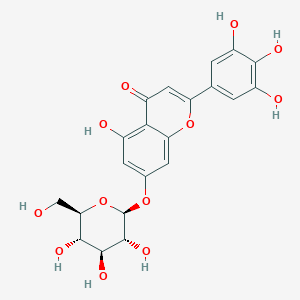

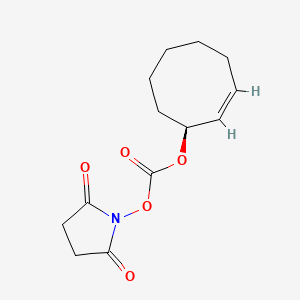

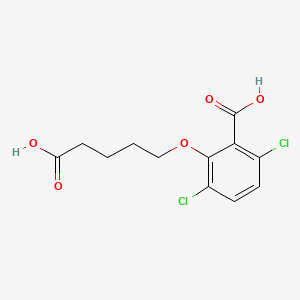

N-(3-((2-aminoethyl)disulfaneyl)propyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Covalent BAX Inhibitor 1, commonly referred to as CBI1, is a small molecule that acts as a covalent inhibitor of the BCL-2-associated X protein (BAX)CBI1 selectively derivatizes BAX at cysteine 126, inhibiting its activation and subsequent apoptotic processes .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of CBI1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its activity. The synthetic route typically includes:

Formation of the Core Structure: This involves the construction of the molecular backbone through a series of condensation and cyclization reactions.

Functional Group Introduction: Specific functional groups are introduced to the core structure to enhance its binding affinity and selectivity for BAX. This may involve halogenation, alkylation, or sulfonation reactions.

Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.

Industrial Production Methods

Industrial production of CBI1 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency. The use of automated reactors and high-throughput screening methods can further streamline the production process .

化学反応の分析

Types of Reactions

CBI1 undergoes several types of chemical reactions, including:

Covalent Bond Formation: CBI1 forms a covalent bond with cysteine 126 on BAX, inhibiting its activation.

Inhibition of Lipidation: CBI1 blocks the lipidation of BAX, preventing its oligomerization and subsequent apoptotic activity.

Common Reagents and Conditions

The reactions involving CBI1 typically require:

Ligands and Mutagenesis Agents: These are used to trigger the activation of BAX, which CBI1 then inhibits.

Organic Solvents: Solvents such as dimethyl sulfoxide (DMSO) are commonly used to dissolve CBI1 and facilitate its interaction with BAX.

Major Products Formed

The primary product formed from the reaction of CBI1 with BAX is a covalently modified BAX protein, which is rendered inactive and unable to induce apoptosis .

科学的研究の応用

CBI1 has a wide range of scientific research applications, including:

Cancer Research: By inhibiting BAX, CBI1 can prevent the apoptosis of cancer cells, making it a potential therapeutic agent for cancer treatment.

Neurodegenerative Diseases: CBI1 can protect neurons from apoptosis, offering potential therapeutic benefits for conditions such as Alzheimer’s and Parkinson’s diseases.

Stroke Research: Inhibiting BAX with CBI1 can reduce cell death in stroke models, providing insights into potential treatments for ischemic stroke.

Basic Apoptosis Research: CBI1 serves as a valuable tool for studying the mechanisms of apoptosis and the role of BAX in cell death.

作用機序

CBI1 exerts its effects by selectively derivatizing BAX at cysteine 126. This covalent modification inhibits the activation of BAX by preventing its conformational changes and lipidation. As a result, BAX is unable to oligomerize and form pores in the mitochondrial membrane, which are essential for the release of apoptogenic factors and the initiation of apoptosis .

類似化合物との比較

Similar Compounds

BCL-2 Inhibitors: Compounds that inhibit other members of the BCL-2 family, such as BCL-2 and BCL-xL, share similar mechanisms of action but target different proteins.

Uniqueness of CBI1

CBI1 is unique in its ability to covalently modify BAX at a specific cysteine residue, providing a high degree of selectivity and potency. This covalent inhibition mechanism distinguishes CBI1 from other BAX inhibitors that rely on non-covalent interactions .

特性

分子式 |

C15H19BrN4OS2 |

|---|---|

分子量 |

415.4 g/mol |

IUPAC名 |

N-[3-(2-aminoethyldisulfanyl)propyl]-3-(4-bromophenyl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C15H19BrN4OS2/c16-12-4-2-11(3-5-12)13-10-14(20-19-13)15(21)18-7-1-8-22-23-9-6-17/h2-5,10H,1,6-9,17H2,(H,18,21)(H,19,20) |

InChIキー |

JQUQWVUKOFNECI-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1C2=NNC(=C2)C(=O)NCCCSSCCN)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

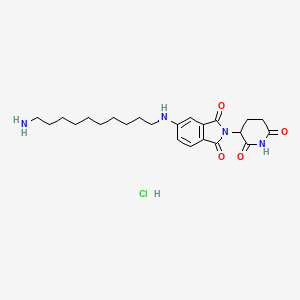

![(1S)-N-[(1S)-1-(1-benzothiophen-3-yl)ethyl]-1-(3-pyrazol-1-ylphenyl)ethanamine](/img/structure/B12374733.png)

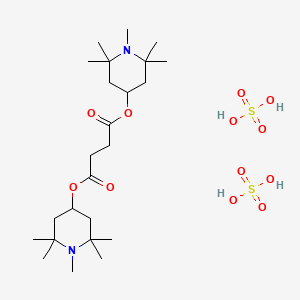

![N-[[4-[[4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B12374766.png)

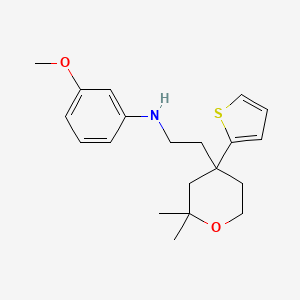

![2-[[5-chloro-2-[(5-cyanopyridin-3-yl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl-[3-(dimethylamino)propyl]amino]ethanesulfonic acid](/img/structure/B12374784.png)

![disodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate](/img/structure/B12374804.png)